Morphine-6-glucuronide

Catalog No.
S621408
CAS No.
20290-10-2
M.F
C23H27NO9
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphine-6-glucuronide

CAS Number

20290-10-2

Product Name

Morphine-6-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

GNJCUHZOSOYIEC-GAROZEBRSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonyms

morphine-6-glucuronide, morphine-6beta-glucuronide

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Application in Pain Management

Summary of the Application: Morphine-6-glucuronide (M6G) is a phase II metabolite of morphine, an opioid used to treat acute and chronic pain . It’s produced through the conjugation of morphine with glucuronic acid .

Methods of Application: M6G is produced as a result of the metabolic pathway of morphine. Around 6-10% of morphine is converted into M6G . It’s a longer-acting but less strong analgesic than morphine .

Results or Outcomes: M6G has been shown to produce analgesia when administered systemically . Even in the absence of high morphine levels, the buildup of m6g may be toxic in individuals with renal failure .

Application in Toxicology

Summary of the Application: M6G is used in toxicology to understand the effects and potential risks of morphine use .

Methods of Application: Toxicologists study the effects of M6G by observing its effects in individuals, particularly those with renal failure where the buildup of M6G can be toxic .

Results or Outcomes: Large doses of morphine can result in toxicity, causing severe central nervous system (CNS) depression, which can cause drowsiness, confusion, and ataxia at moderate doses . At large doses, morphine toxicity can result in loss of consciousness, apnea, and death .

Application in Patient-Controlled Analgesia

Summary of the Application: Morphine is a standard drug for postoperative pain therapy and is widely used for intravenous administration as patient-controlled analgesia (PCA) .

Methods of Application: With PCA, a predefined bolus dose of the drug is given if the patient requests a dose by pressing a push button connected to the PCA device .

Results or Outcomes: The use of morphine in this way allows for individualized control over pain management, enhancing patient comfort .

Application in Understanding Opioid Effects

Summary of the Application: Morphine-6-β-glucuronide (M6G) is an opioid agonist that plays a role in the clinical effects of morphine .

Methods of Application: Researchers study the effects of M6G to understand its role in the clinical effects of morphine. This includes studying its interaction with the mu-receptor, the primary site of interaction for morphine .

Results or Outcomes: Although M6G probably crosses the blood-brain barrier with difficulty, during long term morphine administration it may reach sufficiently high CNS concentrations to exert clinically relevant opioid effects .

Morphine-6-glucuronide is a significant active metabolite of morphine, primarily produced through the enzymatic action of uridine 5'-diphospho-glucuronosyltransferase 2B7 in the liver. Unlike its parent compound, morphine, morphine-6-glucuronide exhibits a higher potency in analgesic effects, making it a critical component in pain management, particularly for patients with severe pain conditions such as cancer or post-operative pain . The chemical formula of morphine-6-glucuronide is C23H27NO9, and it has a molecular weight of approximately 461.46 g/mol .

M6G, like morphine, acts as a μ-opioid receptor agonist [, ]. These receptors are located in the central nervous system and are responsible for pain perception, sedation, and respiratory depression []. Binding of M6G to these receptors triggers a cascade of events that ultimately lead to pain relief.

While both M6G and morphine bind to the same receptor, some studies suggest M6G may have a more favorable side-effect profile []. This might be due to differences in their pharmacokinetic properties, such as blood-brain barrier penetration or receptor binding kinetics [].

M6G itself is not typically considered a drug of abuse. However, as a metabolite of morphine, it can accumulate to toxic levels in individuals with kidney failure due to impaired renal excretion [, ]. This can lead to morphine-like side effects, including respiratory depression and sedation.

Morphine-6-glucuronide is synthesized via glucuronidation, a metabolic reaction where a glucuronic acid moiety is conjugated to morphine. This reaction predominantly occurs in the liver and involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to the hydroxyl group at the 6th carbon of morphine . The primary pathway for morphine metabolism involves the formation of two main metabolites: morphine-3-glucuronide and morphine-6-glucuronide, with the latter being formed in smaller quantities but possessing greater analgesic efficacy .

Morphine-6-glucuronide is recognized for its potent analgesic properties, acting primarily on the mu-opioid receptors in the central nervous system. Studies indicate that approximately 85% of the analgesic effect attributed to morphine can be ascribed to morphine-6-glucuronide . In contrast to morphine, which can also lead to adverse effects such as respiratory depression, morphine-6-glucuronide's accumulation during renal impairment raises concerns about toxicity . Furthermore, it has been observed that morphine-6-glucuronide can cross the blood-brain barrier, albeit less effectively than morphine itself due to its hydrophilic nature .

The synthesis of morphine-6-glucuronide can be achieved through various methods, including:

  • Enzymatic Synthesis: Utilizing uridine 5'-diphospho-glucuronosyltransferase enzymes to catalyze the glucuronidation of morphine.
  • Chemical Synthesis: Approaches such as Wittig reactions have been explored to create analogs of morphine-6-glucuronide from dihydrocodeinone derivatives .
  • Total Synthesis: Advanced synthetic methodologies may involve multi-step processes that construct the glucuronide structure from simpler precursors.

Morphine-6-glucuronide is primarily utilized in clinical settings for its analgesic properties. It is particularly beneficial in treating moderate to severe pain conditions where traditional opioids may be insufficient or lead to intolerable side effects. Its effectiveness is especially noted in patients with renal impairment, where careful monitoring is necessary due to potential accumulation and toxicity . Additionally, ongoing research aims to explore its role in combination therapies and its efficacy across different routes of administration.

Research indicates that morphine-6-glucuronide interacts with various opioid receptors, primarily exhibiting agonistic activity at mu-opioid receptors while displaying lower affinity for delta and kappa receptors compared to morphine . Interaction studies have highlighted that while both metabolites (morphine-3-glucuronide and morphine-6-glucuronide) cross the blood-brain barrier, their pharmacokinetic profiles differ significantly. Morphine-3-glucuronide may exhibit antagonistic effects on analgesia due to its lower binding affinity for mu-opioid receptors .

Morphine-6-glucuronide shares structural and functional similarities with several other compounds derived from morphine metabolism. The following table highlights these compounds along with their unique characteristics:

CompoundChemical FormulaMajor ActivityUnique Features
MorphineC17H19NO3AnalgesicParent compound; high potential for abuse
Morphine-3-glucuronideC23H27NO9Minimal analgesic activityHigher concentrations than M6G; potential antagonism
CodeineC18H21NO3AnalgesicLess potent than morphine; converted to morphine via metabolism
OxycodoneC18H21NO4AnalgesicSemi-synthetic opioid; different receptor profile

Morphine-6-glucuronide stands out due to its higher potency as an analgesic compared to its counterparts, particularly in patients with compromised renal function where other metabolites may accumulate and cause adverse effects.

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

461.16858144 g/mol

Monoisotopic Mass

461.16858144 g/mol

Heavy Atom Count

33

UNII

64Y9KYM60R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in pain (acute or chronic).

Mechanism of Action

M6G, morphine-6-glucuronide, is an active metabolite from liver metabolism of morphine. M6G has a similar mechanism of action to morphine, primarily acting on the mu opioid receptor, with slightly higher affinity to the delta receptor than and lower affinity for the kappa receptor than morphine. It is proposed that M6G has a lower affinity than morphine at the mu2 receptor but equal affinity to the u1 receptor, but these results are uncertain and are undergoing further investigation. The precise mechanism of the analgesic action of morphine is unknown. However, specific CNS opiate receptors have been identified and likely play a role in the expression of analgesic effects. The mechanism of respiratory depression involves a reduction in the responsiveness of the brain stem respiratory centers to increases in carbon dioxide tension and to electrical stimulation.

Pictograms

Irritant

Irritant

Other CAS

20290-10-2

Wikipedia

Morphine-6-glucuronide

Dates

Modify: 2023-08-15
Dahan A, van Dorp E, Smith T, Yassen A: Morphine-6-glucuronide (M6G) for postoperative pain relief. Eur J Pain. 2008 May;12(4):403-11. Epub 2007 Sep 14. [PMID:17869146]

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